molecular formula C13H17FN2O2S B6580171 1-(cyclopropanesulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 1206990-79-5

1-(cyclopropanesulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No. B6580171
CAS RN: 1206990-79-5
M. Wt: 284.35 g/mol
InChI Key: PKVYLAQXKLSCFK-UHFFFAOYSA-N
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Description

“1-(cyclopropanesulfonyl)-4-(2-fluorophenyl)piperazine” is a chemical compound that consists of a piperazine ring which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. One of the nitrogen atoms is connected to a cyclopropanesulfonyl group and the other nitrogen atom is connected to a 2-fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a cyclopropanesulfonyl chloride and a 2-fluorophenyl group . The exact conditions and reagents would depend on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The piperazine ring provides a rigid structure, while the cyclopropanesulfonyl and 2-fluorophenyl groups would add complexity to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl and fluorophenyl groups could potentially make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity towards different chemical reagents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use in biological systems, its mechanism of action would likely involve interaction with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its reactivity, and its potential uses in various applications .

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S/c14-12-3-1-2-4-13(12)15-7-9-16(10-8-15)19(17,18)11-5-6-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVYLAQXKLSCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)-4-(2-fluorophenyl)piperazine

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